Manganese silicides (MnxSiy) encompass a variety of compounds with different Mn:Si ratios, including manganese monosilicide (MnSi) and higher manganese silicides (HMS), typically represented by MnSiγ, where γ generally falls between 1.73 and 1.75 [, , , , , ]. They are formed through the reaction of manganese and silicon, two earth-abundant and environmentally friendly elements [, ]. HMS are particularly interesting due to their semiconducting properties and potential applications in thermoelectric devices, especially for waste heat recovery at medium to high temperatures [, , , , , , ].
Manganese silicide can be synthesized through several methods:
The synthesis conditions, such as temperature and pressure, significantly affect the phase formation and quality of the manganese silicide produced. For instance, in CVD processes, maintaining specific temperatures (600–700 °C) is crucial for achieving desired structural properties while minimizing unwanted phases .
Manganese silicide predominantly adopts the Nowotny Chimney Ladder structure, which is characterized by its unique layered arrangement. The most common stoichiometric form is , which exhibits a tetragonal crystal lattice.
X-ray diffraction studies reveal lattice parameters for higher manganese silicide as follows:
These parameters indicate a well-defined crystalline structure essential for its thermoelectric applications.
The formation of manganese silicide can be summarized by the following reaction:
where and depend on the specific stoichiometry being synthesized.
During synthesis via chemical vapor deposition, gaseous precursors such as manganese chloride react with silicon substrates under controlled conditions to form manganese silicide while releasing byproducts like silicon tetrachloride . The reaction dynamics are influenced by temperature and precursor concentrations.
The mechanism underlying the formation of manganese silicide involves diffusion processes where manganese atoms migrate into silicon lattices at elevated temperatures. This diffusion leads to the nucleation and growth of silicide phases on silicon substrates, which is critical for fabricating nanostructures with specific electronic properties .
Manganese silicide exhibits notable physical characteristics:
Manganese silicide is stable under inert atmospheres but may oxidize when exposed to air at elevated temperatures. Its chemical stability varies with composition and microstructure, influencing its suitability for specific applications.
Manganese silicide has several scientific uses:
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